1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
1-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The imidazo[4,5-c]pyridine scaffold is substituted at the N1 position with a cyclohexyl group, conferring unique steric and electronic properties. This compound belongs to a broader class of imidazopyridines, which have garnered interest in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases and GPCRs . While imidazo[1,2-a]pyridine derivatives dominate clinical applications (e.g., zolpidem, alpidem), imidazo[4,5-c]pyridine analogs remain underexplored despite demonstrated bioactivity, largely due to insufficient structure-activity relationship (SAR) studies and synthetic challenges .
Properties
IUPAC Name |
1-cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h9-10,13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGDPOYQUVYLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde under reflux conditions . The reaction is carried out in water, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Cyclohexyl vs. Smaller Alkyl Groups : The cyclohexyl substituent enhances binding to BTK (Bruton’s tyrosine kinase) compared to ethyl or methyl groups, likely due to increased hydrophobic interactions in the kinase pocket .
- Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives exhibit superior CNS penetration (logPS > -2) but higher acute toxicity (logLC50 < -0.3) compared to aliphatic analogs .
- Salt Forms : Hydrochloride salts (e.g., 1-cyclopropyl analog) improve aqueous solubility, critical for oral bioavailability .
Activity Against Kinases
Imidazo[4,5-c]pyridines demonstrate distinct kinase inhibition profiles compared to isomeric imidazo[4,5-b]pyridines:
- BTK Inhibition : The imidazo[4,5-c]pyridine core shows 3–5-fold higher potency against BTK than imidazo[4,5-b]pyridine derivatives, attributed to better alignment with the ATP-binding pocket .
- Syk Inhibition : Imidazo[4,5-c]pyridines exhibit weaker Syk inhibition but broader kinase selectivity, making them candidates for pan-kinase inhibitors in hematological malignancies .
Pharmacokinetic and Toxicity Profiles
- Blood-Brain Barrier (BBB) Penetration : Cyclohexyl and phenyl derivatives exhibit logBB values > -1, suggesting moderate CNS distribution, whereas ethyl analogs may require structural optimization for CNS targets .
- Toxicity : Phenyl-substituted analogs carry higher risks of skin/eye irritation (H315-H318) compared to aliphatic derivatives .
Biological Activity
1-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities based on available research findings.
Structural Characteristics
The molecular formula of this compound is C12H19N3 with a molecular weight of approximately 205.3 g/mol. The unique imidazo[4,5-c]pyridine framework is characterized by a cyclohexyl group at the 1-position which may influence its chemical reactivity and biological activity significantly .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of cyclohexylamine with various precursors under controlled conditions to yield the desired product. This process can be optimized for improved yield and purity .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound demonstrated promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer potential, preliminary studies have suggested that this compound also exhibits antimicrobial activity. It has been tested against various bacterial strains and showed effective inhibition of growth at certain concentrations. The specific mechanisms remain under investigation but may involve interference with bacterial cell wall synthesis or function.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs) and factor Xa. As a potential CDK inhibitor, it may disrupt cell cycle progression in cancer cells. Additionally, as a factor Xa inhibitor, it could play a role in anticoagulation therapy by inhibiting thrombin formation .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells as evidenced by increased caspase activity and DNA fragmentation assays.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These studies are crucial for understanding potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
